trans-2-Octen-1-Ol
Overview
Description
Trans-2-Octen-1-ol, also known as (E)-2-Octen-1-ol, is a chemical compound with the formula C8H16O . It is used as a biochemical reagent and can be utilized as a biological material or organic compound for life science related research . It has a role as a flavoring agent and a fragrance .
Synthesis Analysis
Trans-2-Octen-1-ol can be synthesized using various methods. For instance, it can be synthesized using sodium tetrahydroborate . Another method involves the use of diisobutylaluminium hydride . The yield of the product varies depending on the method used .
Molecular Structure Analysis
The molecular structure of trans-2-Octen-1-ol consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for trans-2-Octen-1-ol is AYQPVPFZWIQERS-VOTSOKGWSA-N .
Chemical Reactions Analysis
Trans-2-Octen-1-ol can undergo various chemical reactions. For instance, it can react with sodium formate and N-tosylethylenediamine at 80℃ for 4.5 hours . It can also react with hydrogen in water .
Physical And Chemical Properties Analysis
Trans-2-Octen-1-ol has a molecular weight of 128.21 . It has a refractive index of n20/D 1.4460 (lit.) . The boiling point is 85-87 °C/10 mmHg (lit.) , and it has a density of 0.843 g/mL at 25 °C (lit.) .
Scientific Research Applications
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Wine and Grapes Research : Trans-2-Octen-1-Ol is used in the wine industry to quantify volatile compounds responsible for off-aromas, such as earthy odors, found in wine and grapes . The method involves a fast and simple headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) for simultaneous determination .
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Life Science Research : Trans-2-Octen-1-Ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
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Organic Compound Research : Trans-2-Octen-1-Ol is used in research involving organic compounds .
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Biochemical Reagent Research : Trans-2-Octen-1-Ol is used as a biochemical reagent in various research fields .
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Off-aromas Research : Trans-2-Octen-1-Ol is used in research to quantify volatile compounds responsible for off-aromas .
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Food and Beverage Industry : Trans-2-Octen-1-Ol is reported to be present in various food items such as apple, bilberry, cranberry, guava, orange, grape, melon, peas, strawberry jam, potato, roasted turkey and chicken, cognac, rum, tea, cloudberry, mushroom, kelp, malt, dried bonito and endive . It is used in these industries to enhance the flavor and aroma of food and beverages.
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Chemical Industry : Trans-2-Octen-1-Ol is used as a building block in the chemical industry . It is used in the synthesis of various organic compounds .
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Pharmaceutical Industry : Trans-2-Octen-1-Ol can be used in the pharmaceutical industry as a biochemical reagent . It can be used in the synthesis of various pharmaceutical compounds .
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Organic Building Blocks : Trans-2-Octen-1-Ol is used as an organic building block in various chemical reactions . It is used in the synthesis of various organic compounds .
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Chemical Synthesis : Trans-2-Octen-1-Ol is used in chemical synthesis as a reagent . It can be used in the synthesis of various chemical compounds .
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Flavor and Fragrance : Trans-2-Octen-1-Ol is reported to be present in various food items and beverages, contributing to their flavor and fragrance . It is used in the food and beverage industry to enhance the flavor and aroma of products .
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Life Science Research : Trans-2-Octen-1-Ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Safety And Hazards
Trans-2-Octen-1-ol is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
(E)-oct-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQPVPFZWIQERS-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885036 | |
Record name | (2E)-2-Octen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Meaty, roasted aroma | |
Record name | (E)-2-Octen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in hexane, triacetin; Insoluble in water, Soluble (in ethanol) | |
Record name | (E)-2-Octen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.847-0.853 | |
Record name | (E)-2-Octen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
trans-2-Octen-1-Ol | |
CAS RN |
18409-17-1, 22104-78-5 | |
Record name | (E)-2-Octen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18409-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octen-1-ol, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octen-1-ol, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022104785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octen-1-ol, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-2-Octen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-oct-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OCTEN-1-OL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ST7V77U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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